CID 78062996
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 78062996” is a chemical entity listed in the PubChem database
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of the compound with the identifier “CID 78062996” involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often include the use of specific reagents, catalysts, and solvents to achieve the desired chemical transformation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods are designed to produce the compound in significant quantities while maintaining high purity and quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
The compound with the identifier “CID 78062996” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The specific conditions, such as temperature and pressure, are optimized to achieve the desired reaction outcome.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. These products are often characterized using analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
The compound with the identifier “CID 78062996” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of various industrial products and materials.
Wirkmechanismus
The mechanism of action of the compound with the identifier “CID 78062996” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and its targets. The detailed mechanism of action is often studied using biochemical and molecular biology techniques.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
The compound with the identifier “CID 78062996” can be compared with other similar compounds based on its chemical structure and properties. Similar compounds may include those with similar functional groups or structural motifs.
Uniqueness
The uniqueness of the compound with the identifier “this compound” lies in its specific chemical structure and the unique properties it imparts. This uniqueness can be highlighted by comparing its reactivity, biological activity, and applications with those of similar compounds.
Conclusion
The compound with the identifier “this compound” is a versatile chemical entity with significant potential in various fields of science and industry. Its unique chemical structure and properties make it an important compound for further research and development.
Eigenschaften
Molekularformel |
C13H24O2Si |
---|---|
Molekulargewicht |
240.41 g/mol |
InChI |
InChI=1S/C13H24O2Si/c1-3-14-13(15-4-2)16-11-10-12-8-6-5-7-9-12/h8,13H,3-7,9-11H2,1-2H3 |
InChI-Schlüssel |
FLZUDOBGFFPMFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(OCC)[Si]CCC1=CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.